molecular formula C25H23N3O6 B265240 N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B265240
M. Wt: 461.5 g/mol
InChI Key: CAPPPEGPHBTHPN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide, also known as TTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTM is a synthetic compound that belongs to the oxadiazole family, which has been extensively studied for its various biological activities.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory cytokines. N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has also been shown to inhibit the activity of various signaling pathways such as NF-κB and MAPK, which are involved in the regulation of various biological processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been shown to possess various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases. N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has also been shown to inhibit the growth of various cancer cell lines, which makes it a potential candidate for the treatment of various cancers. N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has also been shown to possess anti-bacterial and anti-viral properties, which makes it a potential candidate for the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has various advantages and limitations for lab experiments. The advantages include its high potency, specificity, and low toxicity. N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide can be easily synthesized in large quantities, which makes it a cost-effective compound for research purposes. The limitations of N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide include its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide also has a short half-life, which makes it difficult to maintain a consistent concentration in vivo.

Future Directions

There are various future directions for the research on N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide. One of the future directions is to investigate the potential of N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide as a therapeutic agent for various inflammatory diseases. Another future direction is to investigate the potential of N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide as a therapeutic agent for various cancers. Further research is needed to elucidate the mechanism of action of N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide and to identify its molecular targets. The development of N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide derivatives with improved solubility and pharmacokinetic properties is also a potential future direction.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base. The reaction yields N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide as a white crystalline solid with a high yield. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been extensively studied for its various biological activities. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been demonstrated to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

InChI

InChI=1S/C25H23N3O6/c1-30-17-11-9-16(10-12-17)26-24(29)18-7-5-6-8-19(18)25-27-23(28-34-25)15-13-20(31-2)22(33-4)21(14-15)32-3/h5-14H,1-4H3,(H,26,29)

InChI Key

CAPPPEGPHBTHPN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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